molecular formula C11H15N3O2 B158275 Methyl 6-piperazinonicotinate CAS No. 132144-03-7

Methyl 6-piperazinonicotinate

Cat. No.: B158275
CAS No.: 132144-03-7
M. Wt: 221.26 g/mol
InChI Key: HMFYTTJLIFNUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-piperazinonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-piperazinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is maintained at a temperature range of 80-100°C to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-methylnicotinic acid is mixed with an alcohol solvent and an acid catalyst. The reaction mixture is heated to the desired temperature and maintained until the esterification is complete. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-piperazinonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

Methyl 6-piperazinonicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 6-piperazinonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

  • Methyl nicotinate
  • 6-methylnicotinic acid
  • Nicotinic acid derivatives

Comparison: Methyl 6-piperazinonicotinate is unique due to its specific structure, which includes a piperazine ring attached to the nicotinic acid moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

methyl 6-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFYTTJLIFNUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566599
Record name Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132144-03-7
Record name Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromopyridine-5-carboxylic acid methyl ester (1.40 g, 6.5 mmol) and piperazine (5.59 g, 65 mmol) was dissolved in acetonitrile (50 ml) and heated at reflux temperature for 2.5 h. The reaction mixture was concentrated in vacuo, dissolved in dichloromethane (50 ml) and extracted with water (3×50 ml). The organic solution was dried (MgSO4) and evaporated in vacuo, affording 0.80 g (56%) of 2-(1-piperazinyl)-5-pyridinecarboxylic acid methyl ester.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of methyl 6-chloronicotinate (25.4 g) and piperazine (38.3 g) in dimethylsulfoxide (125 ml) was heated at 100° C. for 2 hours then cooled and diluted with water, followed by extraction with ethyl acetate (4×). The combined organic layers were washed with water then dried over magnesium sulfate, filtered and evaporated to give a crude product that was triturated with isopropyl ether-hexane to yield methyl 6-(1-piperazinyl)nicotinate (25 g) as a light yellow powder.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.